molecular formula C5H4BrClN2S B1279908 5-Bromo-2-chloro-4-(methylthio)pyrimidine CAS No. 59549-51-8

5-Bromo-2-chloro-4-(methylthio)pyrimidine

Cat. No.: B1279908
CAS No.: 59549-51-8
M. Wt: 239.52 g/mol
InChI Key: GSIMJSNRAAYBOG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H4BrClN2S and its molecular weight is 239.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Substituted Pyrimidines

5-Bromo-2-chloro-4-(methylthio)pyrimidine is used in the synthesis of various substituted pyrimidines. For instance, it has been involved in the production of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, showcasing its utility in creating complex organic compounds (Grant, Seemann, & Winthrop, 1956).

Development of Novel Heterocycles

Research indicates the use of this compound in the development of new fused tricyclic heterocycles, such as pyrimido[5,4-e][1,4]thiazepines and their derivatives (Bazazan et al., 2013).

Functionalization and Metal-Bearing Compounds

This compound has been used in the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. This involves halogen/metal permutation and carboxylation, illustrating its role in producing functionalized pyrimidine derivatives (Schlosser, Lefebvre, & Ondi, 2006).

Conversion to Thiadiazine Derivatives

The compound is also instrumental in synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This involves various chemical reactions, including treatment with carbon disulfide and alkyl halides, demonstrating its versatility in organic synthesis (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Aminolysis Reactions

Aminolysis reactions involving this compound are significant for preparing various aminopyrimidines. These reactions provide insights into the behavior of substituted pyrimidines under specific conditions (Brown & Forster, 1966).

Safety and Hazards

5-Bromo-2-chloro-4-(methylthio)pyrimidine is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 5-Bromo-2-chloro-4-(methylthio)pyrimidine can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical substances. For instance, it is recommended to store the compound at 2-8°C , suggesting that its stability could be affected by temperature.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-4-(methylthio)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical pathways. For instance, it has been shown to interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase . These interactions can lead to the modulation of DNA synthesis and repair processes, highlighting the importance of this compound in cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. For instance, its interaction with thymidylate synthase results in the inhibition of DNA synthesis . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate nucleotide metabolism . This compound can inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, leading to changes in the levels of nucleotides and other metabolites . These interactions can affect the overall metabolic flux, influencing cellular processes such as DNA synthesis, repair, and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical and pharmaceutical research.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research applications.

Properties

IUPAC Name

5-bromo-2-chloro-4-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIMJSNRAAYBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483074
Record name 5-Bromo-2-chloro-4-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59549-51-8
Record name 5-Bromo-2-chloro-4-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-4-(methylthio)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2 g of MeSNa (28.5 mmol; 1 eq.) and 6.5 g of 5-bromo-2,4-dichloropyrimidine (28.5 mmol, 1 eq.) were stirred in 50 mL dry acetonitrile at rt for 24 h. Then the mixture was poured into water, extracted with DCM, dried (Na2SO4) and evaporated to dryness. The product was recrystallized from hexane to yield 4 g of Intermediate 12 (70% yield).
Name
MeSNa
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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